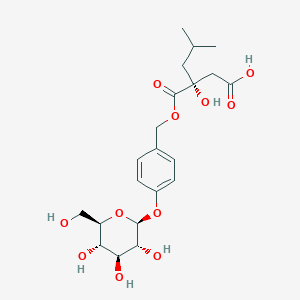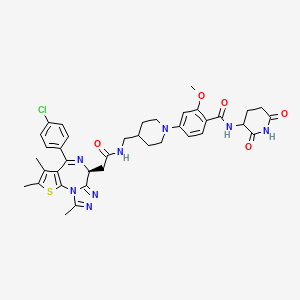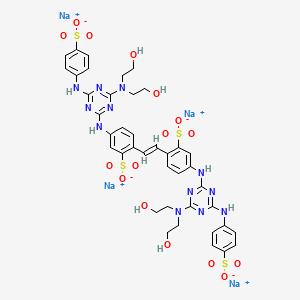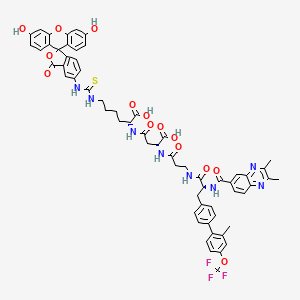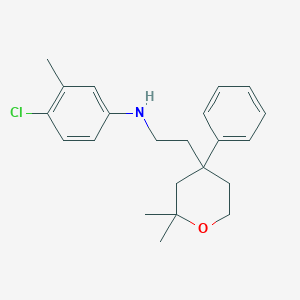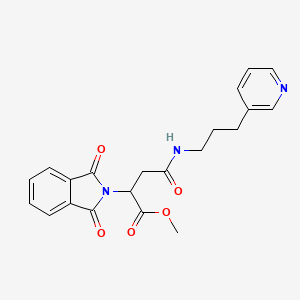
CalFluor 647 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CalFluor 647 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for sensitive biomolecule detection under no-wash conditions. It is water-soluble and has an excitation band that matches well with the 633 nm or 647 nm laser lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CalFluor 647 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthesis typically involves the following steps:
Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under controlled conditions.
Coupling with a fluorophore: The azide group is then coupled with a fluorophore through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the azide precursor: This is done in large reactors with precise control over temperature and pressure.
Coupling with the fluorophore: The azide precursor is then reacted with the fluorophore in large-scale reactors using copper catalysts to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
CalFluor 647 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules.
Common Reagents and Conditions
Reagents: Sodium azide, copper catalysts, alkynes, and fluorophores.
Conditions: The reactions are typically carried out in aqueous solutions at room temperature. .
Major Products
The major product of the reaction between this compound and an alkyne is a triazole-linked fluorophore. This product is highly fluorescent and can be used for various imaging applications .
Applications De Recherche Scientifique
CalFluor 647 Azide has a wide range of applications in scientific research:
Chemistry: Used for labeling and detecting alkyne-tagged molecules in chemical reactions.
Biology: Employed in the visualization of biomolecules such as glycans, DNA, RNA, and proteins in cells and tissues.
Medicine: Utilized in bioorthogonal chemistry for imaging and tracking biomolecules in living organisms.
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules .
Mécanisme D'action
CalFluor 647 Azide exerts its effects through a click reaction mechanism. The azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The resulting triazole-linked fluorophore is highly fluorescent, enabling sensitive detection and imaging of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alexa Fluor 647 Azide
- CF 647 Azide
- DyLight 649 Azide
- Cy5 Azide
Uniqueness
CalFluor 647 Azide is unique due to its high water solubility and compatibility with both copper-catalyzed and metal-free click reactions. This versatility makes it a valuable tool for a wide range of applications, from chemical synthesis to biological imaging .
Propriétés
Formule moléculaire |
C43H66N7O10S2Si+ |
|---|---|
Poids moléculaire |
933.2 g/mol |
Nom IUPAC |
3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1 |
Clé InChI |
TZTBRZLWLFETQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



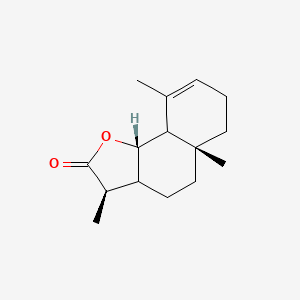

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
